Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 2-amino-4,5-dihydro-1H-imidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the imidazole attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution
Major Products:
Oxidation: Imidazolones
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The imidazole ring can also interact with various receptors, modulating their activity and leading to physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
- 4,5-dihydro-1H-imidazol-2-yl derivatives
Comparison: Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate is unique due to its specific ester functional group, which can be hydrolyzed to release the active imidazole derivative.
Eigenschaften
Molekularformel |
C7H13N3O2 |
---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
ethyl 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetate |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-6(11)5-10-7-8-3-4-9-7/h2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
RXHUNUPLWZLBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.